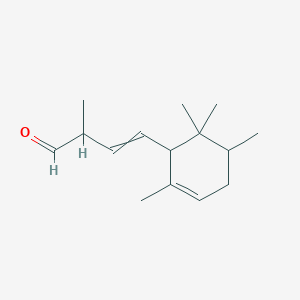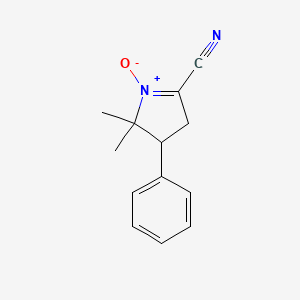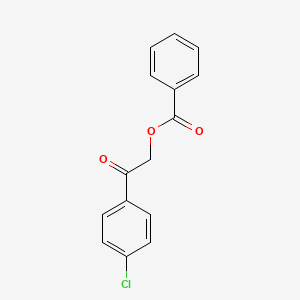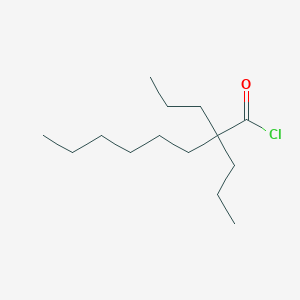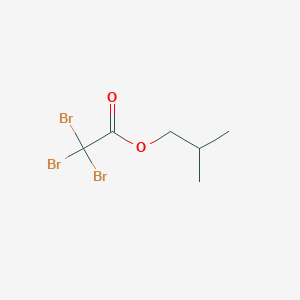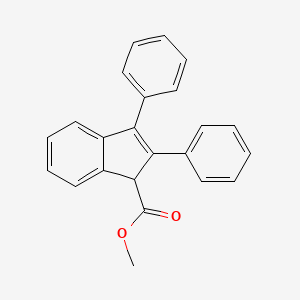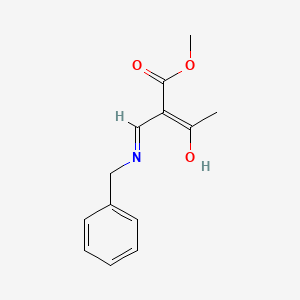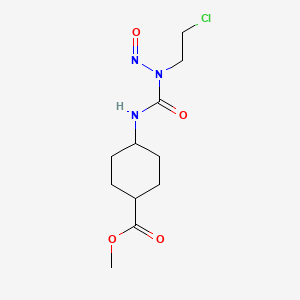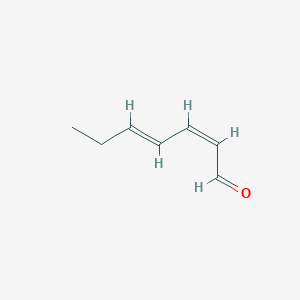
(Z,E)-2,4-heptadienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z,E)-2,4-heptadienal is an organic compound characterized by the presence of two double bonds in its heptadienal structure. This compound is a type of aldehyde, which is a class of organic compounds containing a formyl group. The (Z,E) notation indicates the specific geometric configuration of the double bonds, with “Z” (zusammen) meaning “together” and “E” (entgegen) meaning “opposite” in German. This configuration plays a crucial role in the compound’s chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z,E)-2,4-heptadienal can be achieved through various methods, including the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde. Another common method is the semi-hydrogenation of alkynes using selective nanocatalysts, which allows for the precise control of the double bond configuration .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of heterogeneous catalysts to ensure high selectivity and yield. The process typically includes the hydrogenation of precursors under controlled conditions to achieve the desired geometric configuration .
化学反応の分析
Types of Reactions
(Z,E)-2,4-heptadienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The double bonds can participate in addition reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogens for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include heptanoic acid (from oxidation), heptanol (from reduction), and various substituted heptadienals (from substitution reactions).
科学的研究の応用
Chemistry
In chemistry, (Z,E)-2,4-heptadienal is used as a building block for the synthesis of more complex molecules. Its unique geometric configuration makes it valuable in the study of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential role in cell signaling and as a bioactive compound. It is also used in the synthesis of biologically active molecules that can be used in drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its derivatives are investigated for their anti-inflammatory and antimicrobial activities .
Industry
In the industrial sector, this compound is used in the production of fragrances and flavors due to its distinct aroma. It is also employed in the synthesis of polymers and other materials .
作用機序
The mechanism of action of (Z,E)-2,4-heptadienal involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved include the modulation of oxidative stress and inflammatory responses .
類似化合物との比較
Similar Compounds
Compounds similar to (Z,E)-2,4-heptadienal include other heptadienals and alkenals, such as (E,E)-2,4-heptadienal and (Z,Z)-2,4-heptadienal. These compounds share similar structural features but differ in the geometric configuration of their double bonds .
Uniqueness
The uniqueness of this compound lies in its specific (Z,E) configuration, which imparts distinct chemical and biological properties. This configuration affects the compound’s reactivity, stability, and interaction with biological targets, making it valuable in various scientific and industrial applications .
特性
CAS番号 |
59121-26-5 |
|---|---|
分子式 |
C7H10O |
分子量 |
110.15 g/mol |
IUPAC名 |
(2Z,4E)-hepta-2,4-dienal |
InChI |
InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3+,6-5- |
InChIキー |
SATICYYAWWYRAM-ICWBMWKASA-N |
異性体SMILES |
CC/C=C/C=C\C=O |
正規SMILES |
CCC=CC=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)
